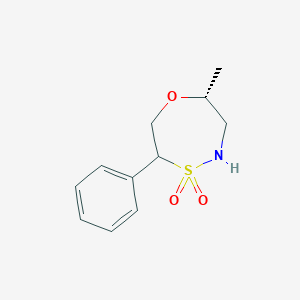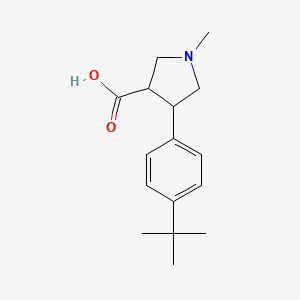
4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a tert-butylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with a tert-butylphenyl halide under basic conditions, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization is common to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the pyrrolidine ring and carboxylic acid group.
4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group.
4-tert-Butylphenyl salicylate: A salicylic acid derivative with anti-inflammatory properties.
Uniqueness
4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, tert-butylphenyl group, and carboxylic acid group. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)12-7-5-11(6-8-12)13-9-17(4)10-14(13)15(18)19/h5-8,13-14H,9-10H2,1-4H3,(H,18,19) |
InChI Key |
UCRDOIZCXCWVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
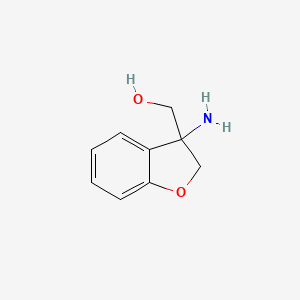
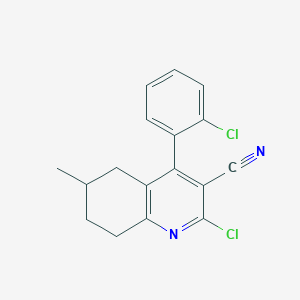
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)
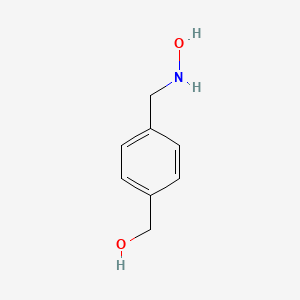
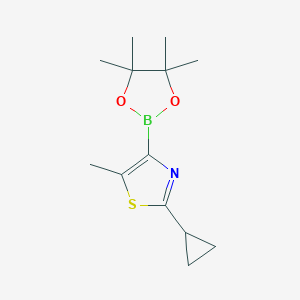

![Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate](/img/structure/B13027441.png)
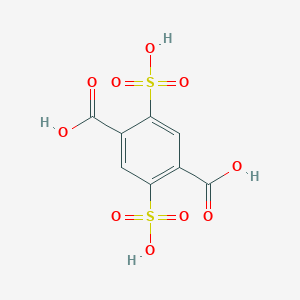
![Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13027460.png)


